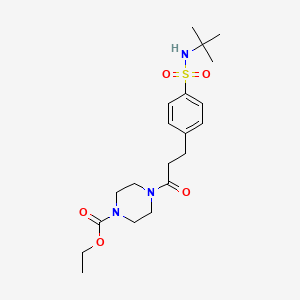
ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, TAK-659 has been shown to enhance the activity of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of cancer. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of TAK-659. One area of interest is the potential for combination therapy with other targeted agents or immunotherapies. In addition, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify biomarkers that may predict response to treatment. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multistep process that includes the reaction of piperazine with tert-butyl 4-(4-aminophenyl)sulfamate, followed by the reaction with ethyl 3-bromopropionate. This is then treated with sodium hydride and ethyl chloroformate to yield ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate.
Applications De Recherche Scientifique
TAK-659 has been extensively evaluated in preclinical studies for its efficacy in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propriétés
IUPAC Name |
ethyl 4-[3-[4-(tert-butylsulfamoyl)phenyl]propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-5-28-19(25)23-14-12-22(13-15-23)18(24)11-8-16-6-9-17(10-7-16)29(26,27)21-20(2,3)4/h6-7,9-10,21H,5,8,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHLWSZAHAOGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)

![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)

![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
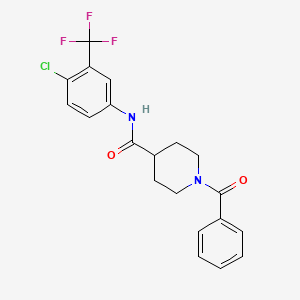
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)

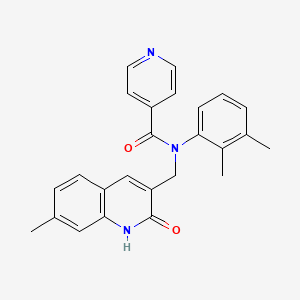
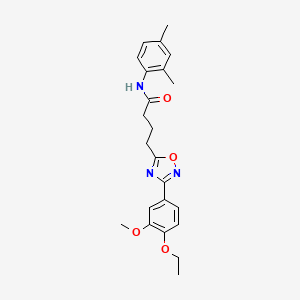

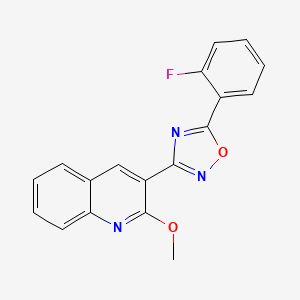
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)